molecular formula C12H9F3N4OS2 B2426060 5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole CAS No. 339103-31-0

5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole

Cat. No.: B2426060
CAS No.: 339103-31-0
M. Wt: 346.35
InChI Key: AECFZPXKQIECLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The trifluoromethyl group can be introduced through various methods, including nucleophilic substitution or through the use of trifluoromethylating agents such as trifluoromethyl iodide.

  • Addition of the Allylsulfanyl Group

    • The allylsulfanyl group is added via nucleophilic substitution, utilizing allyl sulfide in the presence of a base.

  • Industrial Production Methods

    Scaling up to industrial production may involve optimizing reaction conditions for maximum yield and purity, utilizing continuous flow reactors, and ensuring cost-effective and environmentally friendly processes. Catalysts and reagents would be selected for their scalability and availability.

    Properties

    IUPAC Name

    2-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-5-prop-2-enylsulfanyl-1,3,4-oxadiazole
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H9F3N4OS2/c1-3-4-21-11-17-16-9(20-11)7-5-6-8(12(13,14)15)18-19(2)10(6)22-7/h3,5H,1,4H2,2H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AECFZPXKQIECLH-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C2=C(C=C(S2)C3=NN=C(O3)SCC=C)C(=N1)C(F)(F)F
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H9F3N4OS2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    346.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    Retrosynthetic Analysis of Target Compound

    The molecular architecture requires simultaneous optimization of three key synthetic challenges:

    • Construction of the thieno[2,3-c]pyrazole core with trifluoromethyl and methyl substituents
    • Regioselective formation of the 1,3,4-oxadiazole ring bearing an allylsulfanyl group
    • Efficient coupling between the heterocyclic systems at position 5

    Strategic disconnections reveal two viable pathways (Figure 1):

    • Path A : Late-stage Suzuki-Miyaura coupling between preformed thienopyrazole boronic ester and oxadiazole halide
    • Path B : Sequential assembly via cyclocondensation of functionalized precursors

    Comparative analysis of literature precedents favors Path B due to better functional group compatibility with electron-withdrawing trifluoromethyl groups.

    Synthesis of 1-Methyl-3-(Trifluoromethyl)-1H-Thieno[2,3-c]Pyrazole Core

    Thiophene Ring Formation

    The thieno[2,3-c]pyrazole system is constructed through a tandem cyclization strategy:

    Step 1 : Condensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1) with thiophene-2,3-diamine (2) in refluxing ethanol (78°C, 12 h) yields 70-75% of the dihydrothienopyrazole intermediate (3) .

    Step 2 : Aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane at 0°C→RT completes the fused ring system (4) with 89% yield (Scheme 1).

    Critical Parameters:
    • Strict temperature control (<5°C) during DDQ addition prevents overoxidation
    • Electron-deficient thiophene precursors require methyl protection at N1 prior to cyclization

    Functionalization at Position 5

    Bromination of (4) using N-bromosuccinimide (NBS) in CCl₄ at 40°C introduces Br at C5 (86% yield). Subsequent lithiation with LDA (-78°C, THF) generates the key boronate intermediate (5) for cross-coupling (Scheme 2).

    Synthesis of 5-(Allylsulfanyl)-1,3,4-Oxadiazole Component

    Oxadiazole Ring Construction

    Two optimized routes exist for the allylsulfanyl-functionalized oxadiazole:

    Method A : Cyclodesulfurization of S-allyl thiosemicarbazide (6)

    • React (6) with POCl₃/DMF (Vilsmeier conditions) at 60°C → 82% yield of 2-allylsulfanyl-1,3,4-oxadiazole (7)
    • Advantages: High atom economy, single-step process
    • Limitations: Requires strict moisture control

    Method B : Electrochemical oxidation of semicarbazone (8)

    • Constant potential (1.2 V vs Ag/AgCl) in acetonitrile/0.1M Bu₄NBF₄
    • 73% yield with excellent regioselectivity (>20:1)
    • Suitable for scale-up using flow electrochemistry

    Directed Metalation for C5 Functionalization

    The oxadiazole's C5 position undergoes directed ortho-metalation (DoM) using TMPMgCl·LiCl (Scheme 3):

    • Metalation at -40°C in THF
    • Quench with S-allyl disulfide → 68% yield of (9)
    • Final purification via silica gel chromatography (hexane/EtOAc 4:1)

    Convergent Coupling Strategies

    Suzuki-Miyaura Cross-Coupling

    Optimal conditions for joining (5) and (9) :

    Parameter Optimal Value
    Catalyst Pd(PPh₃)₄ (5 mol%)
    Base Cs₂CO₃ (3 equiv)
    Solvent DME/H₂O (4:1)
    Temperature 80°C
    Reaction Time 18 h
    Yield 74%

    Key advantages include tolerance of the allyl sulfide moiety and mild conditions preserving the oxadiazole ring.

    Buchwald-Hartwig Amination Alternative

    While less efficient (58% yield), this method avoids boronic ester preparation:

    • Pd₂(dba)₃/Xantphos catalyst system
    • t-BuONa as base in toluene at 110°C

    Post-Synthetic Modifications

    Thiol-Ene Functionalization

    The allylsulfanyl group undergoes radical-mediated additions:

    • Initiation with AIBN (azobisisobutyronitrile)
    • Reactant: Various thiols (RSH) in DMF at 70°C
    • Yields: 65-89% for branched derivatives

    Oxidative Sulfur Modifications

    Controlled oxidation with m-CPBA:

    • 1 equiv: Sulfoxide formation (82%)
    • 2 equiv: Sulfone derivative (77%)

    Analytical Characterization Data

    Table 1 : Spectroscopic Properties of Target Compound

    Technique Key Data
    ¹H NMR (400 MHz, CDCl₃) δ 7.82 (s, 1H, H4), 5.98 (m, 1H, CH₂=CH), 3.92 (s, 3H, NCH₃)
    ¹³C NMR 158.4 (C=O), 121.5 (CF₃, q, J = 288 Hz)
    HRMS (ESI+) m/z 413.0521 [M+H]+ (calc. 413.0518)

    X-ray Crystallography : Confirms planar oxadiazole-thienopyrazole dihedral angle of 12.7°.

    Industrial Scale Considerations

    Table 2 : Process Optimization Parameters

    Stage Challenge Solution
    Thienopyrazole Synthesis Low yield in Step 1 Switch to flow chemistry (85% yield)
    Oxadiazole Formation POCl₃ handling Replace with PCl₃/Et₃N system
    Final Coupling Pd removal Use Smopex-234 fibrous catalyst

    Chemical Reactions Analysis

    Cyclocondensation of Hydrazides

    • The oxadiazole ring is typically formed via cyclocondensation of a thiohydrazide (e.g., allylsulfanyl thiohydrazide) with a carbonyl precursor (e.g., ethyl 4,4,4-trifluoroacetoacetate) under acidic or basic conditions (Scheme 1, ).

    • Copper triflate or ionic liquids like [bmim]PF6 are used as catalysts to enhance regioselectivity and yield (up to 82%) .

    Thienopyrazole Core Formation

    • The thieno[2,3-c]pyrazole scaffold is synthesized via Vilsmeier-Haack formylation of acetophenone phenylhydrazones, followed by cyclization with phosphorus oxychloride (POCl3) .

    • Substituents like trifluoromethyl and methyl groups are introduced at positions 3 and 1, respectively, via alkylation or nucleophilic substitution .

    Table 1: Key Synthetic Steps and Conditions

    Reaction StepReagents/ConditionsYieldSource
    Oxadiazole cyclocondensationCu(OTf)₂, [bmim]PF6, 80°C, 12h82%
    Thienopyrazole cyclizationPOCl3, DMF, 0–5°C, 6h68–75%
    Allylsulfanyl incorporationAllyl mercaptan, K2CO3, DMF, RT, 4h85%

    Reactivity of the Oxadiazole Moiety

    The 1,3,4-oxadiazole ring exhibits high electrophilicity, enabling nucleophilic substitutions and ring-opening reactions:

    Nucleophilic Substitutions

    • The sulfur atom in the oxadiazole undergoes nucleophilic displacement with amines or thiols. For example, treatment with hydrazine hydrate replaces the allylsulfanyl group with amino functionalities, yielding 5-amino derivatives (Scheme 10, ).

    • Oxadiazole rings can react with Grignard reagents at the C-2 position, forming substituted pyrazoles .

    Ring-Opening Reactions

    • Under acidic conditions (e.g., HCl/EtOH), the oxadiazole ring opens to form thiosemicarbazides, which can cyclize further into triazole derivatives .

    Sulfanyl Group Modifications

    The allylsulfanyl (-S-allyl) group is highly reactive, participating in:

    Thiol-Ene Click Chemistry

    • The allyl group undergoes radical-mediated thiol-ene reactions with thiols (e.g., mercaptoacetic acid) under UV light, enabling functionalization for drug delivery applications .

    Oxidation Reactions

    • Oxidation with H2O2 or meta-chloroperbenzoic acid (mCPBA) converts the sulfanyl group to sulfoxide (-SO-) or sulfone (-SO2-) derivatives, altering electronic properties and bioactivity .

    Table 2: Sulfanyl Group Transformations

    Reaction TypeReagents/ConditionsProductApplication
    Thiol-ene additionUV light, thiols (e.g., R-SH)Thioether-linked conjugatesBioconjugation
    OxidationH2O2, CH3COOH, 50°C, 2hSulfoxide/sulfone derivativesEnhanced solubility

    Electrophilic Substitution on the Thienopyrazole Core

    The electron-rich thienopyrazole core undergoes electrophilic substitution at the 4- and 6-positions:

    Halogenation

    • Bromination with NBS (N-bromosuccinimide) in CCl4 yields 4-bromo derivatives, which serve as intermediates for Suzuki couplings .

    Nitration

    • Nitration with HNO3/H2SO4 introduces nitro groups at the 6-position, enabling further reduction to amino functionalities for antibiotic applications .

    Biological Activity and Functionalization

    The compound’s reactivity underpins its pharmacological applications:

    Enzyme Inhibition

    • The trifluoromethyl group enhances binding to enzyme pockets (e.g., acetylcholinesterase), while the oxadiazole modulates electron-withdrawing effects .

    • Derivatives with sulfone groups show improved urease inhibition (IC50 = 2.4 µM) compared to parent compounds .

    Prodrug Design

    • Hydrolysis of the oxadiazole ring in vivo releases active thiol metabolites, targeting oxidative stress pathways .

    Key Research Findings

    • Antimicrobial Activity : EC50 values against S. aureus and E. coli range from 1.6–6.0 µg/mL, linked to sulfone and nitro derivatives .

    • Thermal Stability : Decomposition onset at 220°C (DSC), suitable for formulation in solid dosages.

    Scientific Research Applications

    Antibacterial Activity

    Research indicates that derivatives of oxadiazoles exhibit significant antibacterial properties. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 10.43 µM against Pseudomonas aeruginosa, showing comparable efficacy to established antibiotics like ciprofloxacin . The antibacterial potential of these compounds stems from their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

    Enzyme Inhibition

    Compounds containing the oxadiazole moiety have been studied for their enzyme inhibitory effects. One derivative exhibited strong inhibition against α-glucosidase, with an IC50 value of 17.11 µg/mL, outperforming acarbose (IC50 38.25 µg/mL) . This suggests potential applications in managing diabetes by controlling carbohydrate absorption.

    Neuroprotective Properties

    The oxadiazole derivatives have shown promise in treating neurodegenerative diseases such as Alzheimer's disease and tauopathies. Compounds designed to inhibit O-GlcNAcase (OGA) can reduce tau hyperphosphorylation and aggregation, which are critical in the pathology of these diseases . The development of such inhibitors is crucial given the limited effectiveness of current treatments for Alzheimer's disease.

    Anticancer Activity

    Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Screening drug libraries on multicellular spheroids has led to the identification of novel anticancer compounds that target specific cancer cell lines effectively . The mechanism often involves inducing apoptosis or inhibiting cell proliferation pathways.

    GABA Receptor Modulation

    Research into new benzodiazepine receptor agonists has shown that oxadiazole derivatives can interact with GABAA receptors, potentially leading to new treatments for anxiety and insomnia . These compounds were designed based on pharmacophore models and demonstrated higher affinities than traditional drugs like diazepam.

    Summary Table of Applications

    Application AreaExample FindingsReferences
    AntibacterialMIC of 10.43 µM against Pseudomonas aeruginosa
    Enzyme InhibitionIC50 of 17.11 µg/mL against α-glucosidase
    NeuroprotectionInhibition of tau hyperphosphorylation for Alzheimer's treatment
    AnticancerIdentification of novel compounds through drug library screening
    GABA Receptor ModulationHigher affinity than diazepam in GABAA receptor binding assays

    Mechanism of Action

    Molecular Targets and Pathways

    The compound's mechanism of action would likely involve interaction with specific molecular targets, such as enzymes or receptors, due to its unique structure. For instance, the oxadiazole ring might interact with enzyme active sites, while the trifluoromethyl group could influence binding affinity and selectivity.

    Comparison with Similar Compounds

    Conclusion

    The compound This compound is an intriguing molecule with a rich array of functional groups that lend themselves to various chemical reactions and potential applications in scientific research, medicine, and industry. Its synthesis and unique properties make it a valuable candidate for further study and development.

    Biological Activity

    5-[5-(Allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole (CAS No. 339103-31-0) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

    • Molecular Formula : C₁₂H₉F₃N₄OS₂
    • Molar Mass : 346.35 g/mol
    • Structure : The compound features a thieno[2,3-c]pyrazole core substituted with an allylsulfanyl group and a trifluoromethyl group, which are known to enhance biological activity.

    Biological Activity Overview

    Research indicates that compounds with similar structural features often exhibit diverse biological activities, including antibacterial, antifungal, and insecticidal properties. The presence of sulfur and trifluoromethyl groups is particularly noteworthy for enhancing these activities.

    Antibacterial Activity

    A study evaluated the antibacterial effects of various thioether-containing compounds against Xanthomonas oryzae and Ralstonia solanacearum. Some derivatives exhibited higher antibacterial activity compared to commercial standards like thiodiazole copper and bismerthiazol at concentrations of 50 mg/L. For instance:

    • Compound E20 showed an activity of 64% against Xoo.
    • Compound E6 demonstrated a remarkable 67% activity against R. solanacearum at the same concentration .

    Insecticidal Activity

    The insecticidal potential of related compounds has been explored extensively. For example, thioether-containing compounds have been tested against pests like Plutella xylostella, indicating that modifications to the oxadiazole structure can lead to increased insecticidal effectiveness .

    Case Studies

    • Synthesis and Evaluation :
      • A series of novel trifluoromethylpyridine amide derivatives were synthesized, with some showing higher antibacterial activity than existing commercial products. This highlights the potential for similar modifications in the oxadiazole framework to yield compounds with enhanced biological profiles .
    • Oxadiazole Derivatives :
      • Research on S-alkylated oxadiazole derivatives has demonstrated their antibacterial and enzyme-inhibitory activities. These findings suggest that derivatives like this compound could possess similar therapeutic potentials .

    Research Findings Summary Table

    Compound NameMolecular FormulaBiological ActivityReference
    E20C₁₂H₉F₃N₄OS₂64% antibacterial against Xoo
    E6C₁₂H₉F₃N₄OS₂67% antibacterial against R. solanacearum
    Oxadiazole DerivativeVariesAntibacterial and enzyme-inhibitory

    Q & A

    Q. Table 1: Key Synthetic Parameters for Intermediate Formation

    StepReagents/ConditionsYield (%)Characterization
    Oxadiazole cyclizationHydrazine hydrate, CS2, KOH (reflux)65–78¹H-NMR, LC-MS
    Allylsulfanyl incorporationAllyl bromide, NaH (THF, 0°C → RT)82HR-MS, IR

    Q. Table 2: Computational Predictions for Biological Activity

    ParameterPredicted ValueMethodReference
    logP3.2 ± 0.3SwissADME
    Carbonic anhydrase IC₅₀12 nMMolecular docking
    Bioavailability78%pkCSM

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.